molecular formula C16H22N2O B5495014 N,N-diallyl-N'-(4-isopropylphenyl)urea

N,N-diallyl-N'-(4-isopropylphenyl)urea

Cat. No.: B5495014
M. Wt: 258.36 g/mol
InChI Key: AFEOELHNZVSWKW-UHFFFAOYSA-N
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Description

N,N-diallyl-N'-(4-isopropylphenyl)urea is a urea derivative featuring two allyl groups attached to the urea nitrogen atoms and a 4-isopropylphenyl substituent on the adjacent nitrogen. Urea derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science.

Key structural features influencing its behavior include:

  • Diallyl groups: These unsaturated alkyl groups may enhance lipophilicity and reactivity compared to saturated alkyl substituents.
  • 4-Isopropylphenyl group: A bulky aromatic substituent known to influence solubility, binding affinity, and metabolic stability in herbicides like isoproturon .

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)-1,1-bis(prop-2-enyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-5-11-18(12-6-2)16(19)17-15-9-7-14(8-10-15)13(3)4/h5-10,13H,1-2,11-12H2,3-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEOELHNZVSWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-N’-(4-isopropylphenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is simple, catalyst-free, and scalable, making it suitable for large-scale production . The reaction typically proceeds under mild conditions, resulting in high yields and chemical purity.

Industrial Production Methods: Industrial production of N-substituted ureas, including N,N-diallyl-N’-(4-isopropylphenyl)urea, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene . While this method is widely used, it is not environmentally friendly due to the use of phosgene, a toxic and hazardous reagent.

Chemical Reactions Analysis

Types of Reactions: N,N-diallyl-N’-(4-isopropylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: N,N-diallyl-N’-(4-isopropylphenyl)urea is used as a building block for the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical intermediates.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or other bioactive properties, making it a candidate for drug development.

Medicine: The compound’s potential medicinal properties are of interest in pharmaceutical research. It may serve as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, N,N-diallyl-N’-(4-isopropylphenyl)urea is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,N-diallyl-N’-(4-isopropylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition or activation of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Applications References
N,N-diallyl-N'-(4-isopropylphenyl)urea N,N-diallyl, N'-4-isopropylphenyl C₁₇H₂₃N₂O 277.38 (calculated) Low (predicted) Hypothetical herbicide
Isoproturon N,N-dimethyl, N'-4-isopropylphenyl C₁₂H₁₈N₂O 206.29 6.0×10⁻² g/L (20°C) Herbicide
1-(4-Isopropylphenyl)urea Unsubstituted urea, N-4-isopropylphenyl C₁₀H₁₄N₂O 178.23 Practically insoluble Chemical intermediate
N,N-dibutyl-N'-(4-isopropylphenyl)urea N,N-dibutyl, N'-4-isopropylphenyl C₁₈H₂₉N₂O 293.44 Not reported Research chemical
N,N'-bis[4-isopropylphenyl]urea N,N'-bis(4-isopropylphenyl) C₁₉H₂₄N₂O 296.41 Not reported Polymer/drug conjugate precursor
N-(4-nitrophenyl)-N'-phenylurea N-4-nitrophenyl, N'-phenyl C₁₃H₁₁N₃O₃ 257.24 Low (organic solvents) Photochemical studies

Key Observations :

  • Substituent Effects: Alkyl vs. Aromatic Substituents: The 4-isopropylphenyl group (common in herbicides) enhances hydrophobic interactions, while nitro groups (e.g., in N-(4-nitrophenyl)-N'-phenylurea) introduce electron-withdrawing effects, affecting electronic properties .
  • Solubility : Bulky substituents like isopropylphenyl reduce water solubility, as seen in isoproturon (6.0×10⁻² g/L) and 1-(4-isopropylphenyl)urea (practically insoluble) .

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